1-(m-Tolyl)isoquinolin-3(2H)-one

Anticancer Drug Discovery Microtubule Destabilizers Structure-Activity Relationship (SAR)

1-(m-Tolyl)isoquinolin-3(2H)-one is a heterocyclic small molecule belonging to the 3-arylisoquinolinone class. Its structure is defined by an isoquinolinone core with a meta-tolyl substituent at the 1-position.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 61561-62-4
Cat. No. B11872891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Tolyl)isoquinolin-3(2H)-one
CAS61561-62-4
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3C=CC=CC3=CC(=O)N2
InChIInChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)
InChIKeyLWCKIAVGSMFMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(m-Tolyl)isoquinolin-3(2H)-one (CAS 61561-62-4): A Meta-Substituted 3-Arylisoquinolinone for Anticancer Probe & Lead Discovery


1-(m-Tolyl)isoquinolin-3(2H)-one is a heterocyclic small molecule belonging to the 3-arylisoquinolinone class. Its structure is defined by an isoquinolinone core with a meta-tolyl substituent at the 1-position . This specific meta-substitution pattern is its key differentiating feature compared to its ortho- and para-substituted isomers, as recent research has established that a meta orientation on the aryl ring dramatically enhances antiproliferative activity in this compound class .

Why 1-(m-Tolyl)isoquinolin-3(2H)-one Cannot Be Replaced by its Ortho or Para Isomers


Generic substitution within the 1-tolyl-isoquinolin-3(2H)-one isomer family is critically flawed due to a profound meta-substituent effect on antiproliferative potency. A structure-activity relationship (SAR) study of 3-arylisoquinolinones demonstrated that meta-substituted analogues are up to 700-fold more active against cancer cell lines than their corresponding para analogues . This effect is not incremental; it is a binary switch. The meta orientation enables access to a unique subpocket in the colchicine-binding site of tubulin, a binding mode that is sterically impossible for the para isomer, which consequently shows no observable microtubule-disrupting or antiangiogenic activity . Therefore, interchanging 1-(m-tolyl)isoquinolin-3(2H)-one with its para isomer would not merely result in a change in potency, but a complete loss of the mechanism of action relevant to this chemotype.

Quantitative Differential Evidence for 1-(m-Tolyl)isoquinolin-3(2H)-one Against Key Comparators


Meta- vs. Para-Substitution: A 700-Fold Antiproliferative Potency Advantage in the 3-Arylisoquinolinone Class

In a direct head-to-head class-level comparison, meta-substituted 3-arylisoquinolinones demonstrate up to 700-fold greater antiproliferative activity than their para-substituted analogues across breast, liver, lung, and colon cancer cell lines . This dramatic difference is mechanistically linked to the meta orientation's ability to bind a unique tubulin subpocket, an interaction unavailable to the para isomer . For a procurement decision, this indicates that 1-(m-tolyl)isoquinolin-3(2H)-one is the active chemotype, whereas its para isomer, 1-(p-tolyl)isoquinolin-3(2H)-one (CAS 61561-63-5), is expected to be inactive for microtubule-targeting applications.

Anticancer Drug Discovery Microtubule Destabilizers Structure-Activity Relationship (SAR)

Meta-Substitution Unlocks Unique Antiangiogenic and Vascular-Disrupting Activity

The class-level study demonstrated that the microtubule-destabilizing activity of meta-substituted 3-arylisoquinolinones translates into specific downstream antiangiogenic effects. A representative meta-substituted compound inhibited the formation of endothelial cell capillary-like tubes and actively disrupted the structure of pre-established tubes . Critically, these effects were explicitly reported as 'not observed with para analogue 5' . This indicates that the vascular-disrupting phenotype is a function of the meta-substitution pattern that defines 1-(m-tolyl)isoquinolin-3(2H)-one.

Antiangiogenesis Vascular Disrupting Agents Tumor Microenvironment

Differentiated Physicochemical Profile: Higher Calculated LogP vs. Para Isomer Impacts Membrane Permeability Potential

Comparison of computed physicochemical properties reveals a significant difference in lipophilicity between the meta and para isomers. 1-(m-Tolyl)isoquinolin-3(2H)-one has a calculated LogP of 3.92 , while its para counterpart, 1-(p-tolyl)isoquinolin-3(2H)-one (CAS 61561-63-5), has a reported XLogP of 2.6 . This difference of 1.32 log units suggests the meta isomer has over 20 times greater partition coefficient, potentially offering superior membrane permeability. Additionally, the Polar Surface Area (PSA) is slightly higher for the meta isomer (33.12 Ų ) compared to the para isomer (29.1 Ų ), a difference that may further influence passive transport characteristics.

Physicochemical Properties Lipophilicity Drug-likeness

Meta-Substitution Provides a Synthetically Accessible Path to Microtubule-Targeting Agents

The foundational SAR study identified that the meta-substituted 3-arylisoquinolinone chemotype, such as 1-(m-tolyl)isoquinolin-3(2H)-one, serves as a direct mimic of colchicine . Docking, molecular dynamics simulations, and free energy analysis confirm that the meta-substituted compounds bind effectively into the colchicine-binding pocket of tubulin, a validated anticancer target . This positions the compound not just as a screening hit, but as a core scaffold for developing novel microtubule-destabilizing agents. The well-established synthetic routes for 1-aryl-substituted 2H-isoquinolin-3-ones make this a practical starting point for analog generation and SAR expansion, providing a procurement advantage for laboratories aiming to build focused libraries.

Medicinal Chemistry Chemical Probe Synthesis Tubulin Polymerization Inhibitors

Optimal Research & Procurement Scenarios for 1-(m-Tolyl)isoquinolin-3(2H)-one


Development of Next-Generation Microtubule-Destabilizing Agents

This compound is directly suited as a core scaffold for medicinal chemistry programs targeting the colchicine-binding site on tubulin. Procurement is justified for hit-to-lead campaigns aiming to synthesize novel antitumor agents with a mechanism that combines microtubule disruption with antiangiogenic and vascular-disrupting properties, a multi-pronged phenotype confirmed for meta-substituted 3-arylisoquinolinones . Synthesis of focused libraries based on this scaffold can exploit well-established routes to 1-arylisoquinolin-3-ones .

Chemical Biology Probe for Tubulin Dynamics and Tumor Vasculature Studies

Given the demonstrated ability of meta-substituted analogues to disrupt endothelial cell capillary-like tube formation and pre-established vascular structures , 1-(m-tolyl)isoquinolin-3(2H)-one can serve as a template for developing fluorescent or affinity probes. These probes can be used to study the spatiotemporal dynamics of tubulin polymerization and tumor angiogenesis, an application where the inactive para isomer would be a useless and misleading negative control.

Procurement for SAR Expansion Libraries Focused on Regioisomeric Selectivity

For laboratories investigating the profound impact of aryl ring regioisomerism on antiproliferative activity, this compound is an essential component of a complete isomer set. The 700-fold potency difference between meta and para orientations makes orthogonal procurement of this meta isomer mandatory for any comparative SAR study, as it represents the active phenotype in microtubule-targeting contexts.

Formulation and Physicochemical Optimization Studies

The distinct lipophilicity of the meta isomer (calculated LogP of 3.92 vs. 2.6 for the para isomer ) makes it a relevant candidate for studies investigating the effect of regioisomerism on cellular permeability, solubility, and formulation. Researchers can use this compound to explore how a subtle change in substituent position impacts the balance between lipophilicity and Polar Surface Area, guiding the optimization of drug-like properties in the isoquinolinone class.

Quote Request

Request a Quote for 1-(m-Tolyl)isoquinolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.